molecular formula C11H6ClN3O3 B11855417 [(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-71-5

[(7-Chloro-5-nitroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11855417
CAS No.: 88757-71-5
M. Wt: 263.63 g/mol
InChI Key: KVZSPUSLOOGSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile: is a chemical compound with the molecular formula C11H6ClN3O3 and a molecular weight of 263.63 g/mol . It is a member of the ether class of compounds and is characterized by the presence of a quinoline ring substituted with chlorine and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Quality control measures such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro and chloro groups in the quinoline ring enhances its biological activity, making it a candidate for drug development .

Industry: In the industrial sector, 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: The presence of both nitro and chloro groups in 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile makes it unique compared to its analogs. These functional groups contribute to its enhanced reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88757-71-5

Molecular Formula

C11H6ClN3O3

Molecular Weight

263.63 g/mol

IUPAC Name

2-(7-chloro-5-nitroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6ClN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2

InChI Key

KVZSPUSLOOGSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC#N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.